molecular formula C18H22N2O2S B1653897 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzamide CAS No. 2034455-57-5

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzamide

Cat. No. B1653897
CAS RN: 2034455-57-5
M. Wt: 330.4
InChI Key: WRNTVJWZMNVUBL-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a furan and a thiomorpholine group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Benzamides are amides in which the nitrogen is connected to a phenyl group. Thiomorpholine, also known as tetrahydrothiophene, is a sulfur-containing heterocycle that is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, X-ray crystallography, or computational methods .


Chemical Reactions Analysis

Furan compounds are known to undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . Benzamides can participate in reactions such as hydrolysis, reduction, and the formation of various derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • C-H Bond Activation/Borylation

    Research has demonstrated the catalyzed activation and borylation of furans and thiophenes, leading to aryl complexes. This type of reaction is crucial for creating functionalized materials and intermediates in organic synthesis (Hatanaka, Ohki, & Tatsumi, 2010).

  • Crystal Structure and DFT Studies

    The synthesis and structural analysis of furan- and thiophene-based compounds have been conducted, offering insights into their molecular configurations and potential for material science applications (Sun et al., 2021).

Biological Activity

  • Anti-tuberculosis Activity

    Furan derivatives have been synthesized and evaluated for their anti-tuberculosis activity, showcasing the potential of furan-based compounds in medicinal chemistry (Bai et al., 2011).

  • Antimicrobial Activities

    Azole derivatives, incorporating furan and thiophene moieties, have been synthesized and tested for their antimicrobial properties. These findings suggest the application of similar compounds in developing new antimicrobial agents (Başoğlu et al., 2013).

Material Science Applications

  • Catalytic Applications

    The catalytic properties of furan and thiophene compounds have been explored in various chemical reactions, indicating their utility in catalysis and material science (Calf & Garnett, 1968).

  • Fuel Synthesis

    The transformation of biomass-derived furfural into furoins and their subsequent use in fuel synthesis represents a significant application in renewable energy and green chemistry (Wegenhart et al., 2014).

Mechanism of Action

Mode of Action

It’s known that the compound contains a furan ring, which is a key structural motif in many biologically active compounds . The furan ring can participate in various chemical reactions, potentially leading to interactions with biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-methylbenzamide Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets

Future Directions

The future research directions for this compound could involve exploring its potential applications, particularly if it has biological activity. It could also involve studying its reactivity and the potential to use it as a building block for synthesizing other complex molecules .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-14-5-2-3-6-15(14)18(21)19-13-16(17-7-4-10-22-17)20-8-11-23-12-9-20/h2-7,10,16H,8-9,11-13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNTVJWZMNVUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301167157
Record name Benzamide, N-[2-(2-furanyl)-2-(4-thiomorpholinyl)ethyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2034455-57-5
Record name Benzamide, N-[2-(2-furanyl)-2-(4-thiomorpholinyl)ethyl]-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034455-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-[2-(2-furanyl)-2-(4-thiomorpholinyl)ethyl]-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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